

Application Notes and Protocols for In Vitro Assays Using Recombinant CPS1 Protein

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Compound of Interest

Compound Name: *CSP1*

Cat. No.: *B10857691*

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These application notes provide detailed protocols for utilizing recombinant Carbamoyl Phosphate Synthetase 1 (CPS1) protein in various in vitro assays. CPS1 is a critical mitochondrial enzyme and the rate-limiting step in the urea cycle, responsible for the detoxification of ammonia.^[1]^[2] These assays are essential for studying the enzyme's function, identifying novel inhibitors, and investigating its role in metabolic diseases and cancer.

Data Presentation

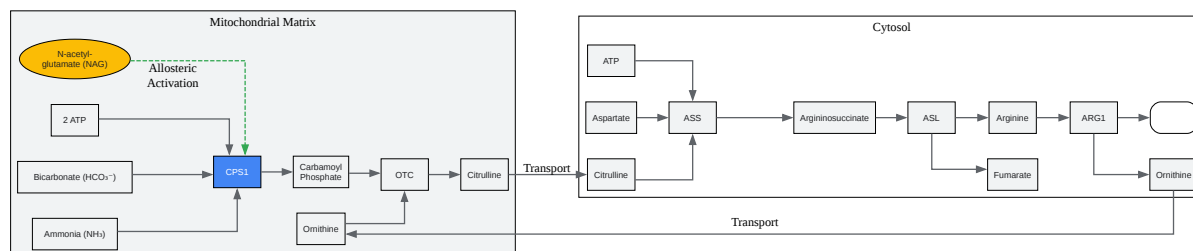
Table 1: Kinetic Parameters of Recombinant Human CPS1

Substrate/Activator	K _m / K _a	Reference
ATP	21.6 μM	^[3]
N-acetyl-L-glutamate (NAG)	Varies (essential activator)	^[4]

Table 2: IC₅₀ Values of Small Molecule Inhibitors for Human CPS1

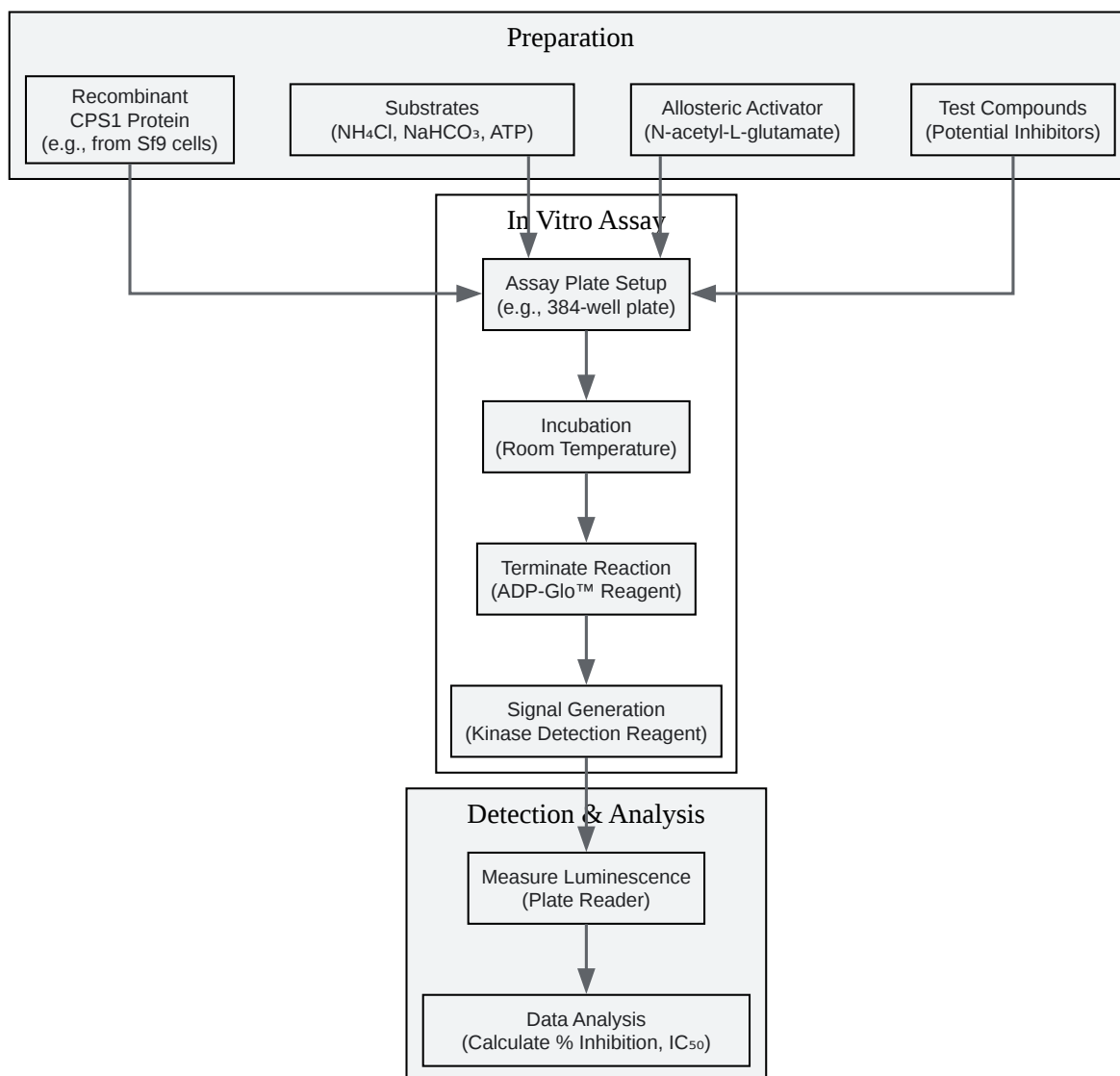
Inhibitor	IC50	Assay Type	Reference
H3B-616	66 nM	Biochemical (ADP formation)	[5]
H3B-120	1.5 μ M	Biochemical (ADP formation)	[6]
Piperazine 2	7.8 μ M	Biochemical (ADP formation)	[5]
H3B-616	240 nM	Cellular (Urea production)	[5]

Signaling and Experimental Workflow Diagrams



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Caption: The Urea Cycle Pathway Highlighting the Role of CPS1.



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Caption: General Workflow for a CPS1 Inhibitor Screening Assay.

Experimental Protocols

Recombinant Human CPS1 Enzyme Activity Assay

This protocol is designed to measure the enzymatic activity of recombinant human CPS1 by quantifying the amount of ADP produced during the carbamoyl phosphate synthesis reaction. The ADP-Glo™ Kinase Assay is a highly sensitive method for this purpose.[7][8]

Materials:

- Recombinant human CPS1 protein (expressed in a system like baculovirus-infected Sf9 insect cells)[6]
- Assay Buffer: 50 mM HEPES (pH 7.5), 200 mM NaCl, 20% glycerol, 1 mM DTT[9]
- Substrates: Ammonium chloride (NH₄Cl), Sodium bicarbonate (NaHCO₃), ATP
- Allosteric Activator: N-acetyl-L-glutamate (NAG)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of recombinant CPS1 in Assay Buffer. The final concentration will need to be optimized.
 - Prepare stock solutions of NH₄Cl, NaHCO₃, ATP, and NAG in nuclease-free water.
 - Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
- Assay Setup:

- In a 384-well plate, add the following components in this order:
 - 5 µL of Assay Buffer
 - 2.5 µL of a mixture containing NH_4Cl , NaHCO_3 , and NAG at 4x the final desired concentration.
 - 2.5 µL of recombinant CPS1 protein diluted in Assay Buffer.
- Initiate the reaction by adding 2.5 µL of ATP solution at 4x the final desired concentration.
- Enzymatic Reaction:
 - Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme's specific activity.
- Reaction Termination and ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CPS1 activity.

In Vitro CPS1 Inhibitor Screening Assay

This protocol is adapted from the enzyme activity assay to screen for potential inhibitors of CPS1.

Materials:

- All materials listed for the CPS1 Enzyme Activity Assay.
- A library of small molecule compounds to be screened, typically dissolved in DMSO.

Procedure:

- Prepare Reagents: As described in the enzyme activity assay protocol.
- Assay Setup:
 - In a 384-well plate, add the following:
 - 0.5 µL of test compound dissolved in DMSO (or DMSO alone for control wells).
 - 5 µL of Assay Buffer.
 - 2.5 µL of a mixture of NH_4Cl , NaHCO_3 , and NAG.
 - 2.5 µL of recombinant CPS1 protein.
 - Pre-incubate the plate for 20 minutes at room temperature to allow the compounds to bind to the enzyme.^[6]
 - Initiate the reaction by adding 2.5 µL of ATP solution.
- Enzymatic Reaction, Termination, and Detection: Follow steps 3, 4, and 5 from the CPS1 Enzyme Activity Assay protocol.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound compared to the DMSO control.
 - For hit compounds, perform dose-response experiments to determine the IC_{50} value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro Protein-Protein Interaction Assay (Pull-Down)

This protocol describes a general pull-down assay to identify or confirm interactions between CPS1 and other proteins. This method utilizes a tagged "bait" protein (e.g., His-tagged CPS1)

to capture its interacting "prey" protein from a cell lysate.[10]

Materials:

- His-tagged recombinant human CPS1 protein (bait).
- Cell lysate containing the potential interacting protein (prey).
- Ni-NTA (Nickel-Nitriloacetic Acid) agarose beads or magnetic beads.
- Binding/Wash Buffer: 25 mM HEPES (pH 7.25), 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT.[10]
- Elution Buffer: Binding/Wash Buffer containing 250-500 mM imidazole.
- SDS-PAGE gels and Western blotting reagents.
- Antibody specific to the prey protein.

Procedure:

- Bead Preparation:
 - Resuspend the Ni-NTA beads in Binding/Wash Buffer.
 - Wash the beads several times with the buffer to remove any storage solution.
- Bait Protein Immobilization:
 - Incubate the washed Ni-NTA beads with the His-tagged CPS1 protein for 1-2 hours at 4°C with gentle rotation to allow the tagged protein to bind to the beads.
 - Wash the beads with Binding/Wash Buffer to remove any unbound CPS1.
- Protein Interaction:
 - Add the cell lysate containing the prey protein to the beads with the immobilized CPS1.

- Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
- As a negative control, incubate the cell lysate with beads that do not have the CPS1 protein immobilized.
- Washing:
 - Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the CPS1 and any interacting proteins from the beads by adding Elution Buffer.
 - Collect the eluate.
- Analysis:
 - Analyze the eluate using SDS-PAGE followed by Western blotting with an antibody specific to the prey protein to confirm its presence. The presence of the prey protein in the eluate from the CPS1-bound beads, but not in the negative control, indicates an interaction.

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